Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

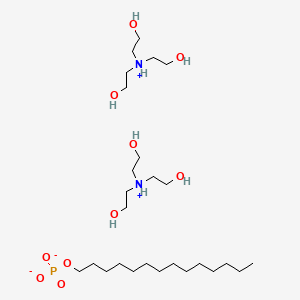

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate is a chemical compound with the molecular formula C26H61N2O10P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions may produce various substituted ammonium compounds .

Scientific Research Applications

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies, including cell culture and biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate include:

- Tris(2-hydroxyethyl)ammonium phosphate

- Tetradecyl phosphate

- Bis(2-hydroxyethyl)ammonium phosphate

Uniqueness

This compound is unique due to its specific combination of functional groups and properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .

Biological Activity

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate (BTEA-TDP) is a quaternary ammonium compound notable for its diverse applications in biochemical and biological contexts. Its unique structure, characterized by a long-chain tetradecyl phosphate group linked to a bis(tris(2-hydroxyethyl)ammonium) moiety, imparts significant amphiphilic properties, making it a valuable reagent in various biological studies and applications.

- Molecular Formula : C20H46N2O4P

- Molecular Weight : 592.7 g/mol

- Structure : The compound consists of a central nitrogen atom bonded to three hydroxyethyl groups and a tetradecyl phosphate moiety, which enhances its solubility and interaction with biological membranes.

BTEA-TDP exhibits its biological activity primarily through interactions with cellular membranes and proteins. The compound's quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is typical of many cationic surfactants, which are known to target negatively charged surfaces of microbial cells .

Antimicrobial Properties

BTEA-TDP has demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates that the compound's effectiveness varies with the type of microorganism, influenced by its hydrophobic tail length and charge density:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

Studies have shown that BTEA-TDP can effectively inhibit the growth of these microorganisms through membrane disruption and interference with essential cellular processes .

Cytotoxicity Studies

While BTEA-TDP exhibits potent antimicrobial properties, its cytotoxic effects on human cells have also been evaluated. In vitro studies indicate that the compound can affect cell viability depending on concentration and exposure time. For instance, at lower concentrations, BTEA-TDP shows minimal cytotoxicity towards human epithelial cells, whereas higher concentrations lead to significant cell death due to membrane disruption .

Case Studies

-

Antibacterial Efficacy :

A study conducted by Rusew et al. assessed the antibacterial properties of various quaternary ammonium compounds, including BTEA-TDP. The results indicated that BTEA-TDP was effective against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics . -

Membrane Interaction :

Research published in the Journal of Surfactants and Detergents explored the interaction between BTEA-TDP and lipid bilayers using fluorescence spectroscopy. The findings revealed that BTEA-TDP significantly altered membrane fluidity and permeability, confirming its role as an effective membrane-active agent . -

Drug Delivery Applications :

A recent investigation into the use of BTEA-TDP as a drug delivery vehicle demonstrated its capability to encapsulate hydrophobic drugs effectively. The study highlighted the compound's ability to enhance drug solubility and stability in aqueous environments, making it a promising candidate for pharmaceutical formulations.

Properties

CAS No. |

62763-70-6 |

|---|---|

Molecular Formula |

C26H61N2O10P |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

tetradecyl phosphate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C14H31O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,15,16,17);2*8-10H,1-6H2 |

InChI Key |

NWLRZIJCJXANSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.